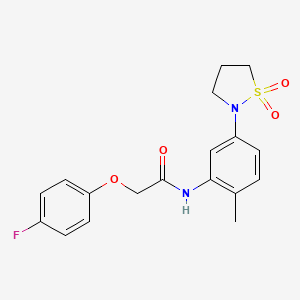

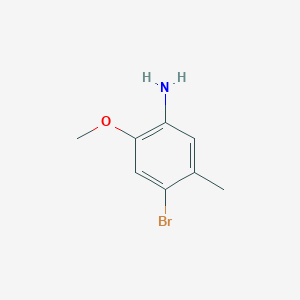

![molecular formula C14H25N3O2 B2606789 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1281080-71-4](/img/structure/B2606789.png)

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide, also known as CR845, is a novel kappa opioid receptor agonist. It has been studied extensively for its potential use as an analgesic and anti-inflammatory agent in various preclinical and clinical studies.

Scientific Research Applications

Nonlinear Optical Materials

Research on compounds structurally similar to N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide has contributed to the understanding of nonlinear optical materials. For instance, the study of push-pull molecules, which include variations of piperidine groups, has shown significant bond-length alternation effects. These findings are crucial for developing novel nonlinear optical chromophores, highlighting how donor strength and conjugation length impact materials' optical properties (Gainsford, Bhuiyan, & Kay, 2008).

Antimicrobial Nano-Materials

Compounds featuring piperidin-1-yl acetamide derivatives have been explored for their antimicrobial properties, particularly against pathogenic bacteria and Candida species. Such research underscores the potential of these compounds in creating more effective antimicrobial agents. The investigation into the cytotoxic properties of these derivatives further supports their applicability in medical and biological fields (Mokhtari & Pourabdollah, 2013).

Azaheterocycle Synthesis

The acid-promoted cyclodehydration of amino alcohols, involving compounds like N,N-dimethylacetamide dimethyl acetal (DMADA), facilitates the synthesis of piperidines with various substituents. This process is vital for creating diverse azaheterocycles, demonstrating the chemical versatility and application in synthesizing complex organic structures (Hwang et al., 2014).

Antitumor and Antioxidant Activities

Cyanoacetamide-based research has led to the synthesis of novel compounds with promising antitumor and antioxidant activities. By manipulating the cyanoacetamide backbone, researchers have developed derivatives exhibiting significant biological activities, highlighting the potential therapeutic applications of these compounds (Bialy & Gouda, 2011).

Stereoselective Synthesis of Piperidines

The stereoselective synthesis of cis-3,4-disubstituted piperidines showcases the advancements in creating compounds with specific stereochemical configurations. This research is crucial for the development of pharmaceuticals, where the stereochemistry can significantly impact the drug's efficacy and safety (Mollet et al., 2011).

properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2/c1-11(2)14(3,10-15)16-13(19)8-17-6-4-12(9-18)5-7-17/h11-12,18H,4-9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFTYKPZHBOLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CN1CCC(CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

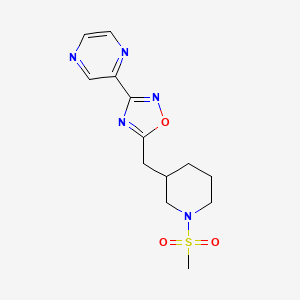

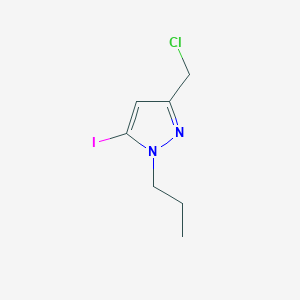

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2606711.png)

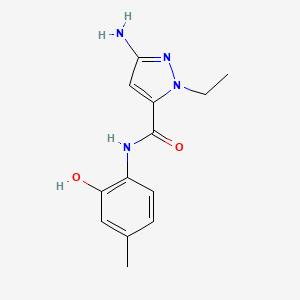

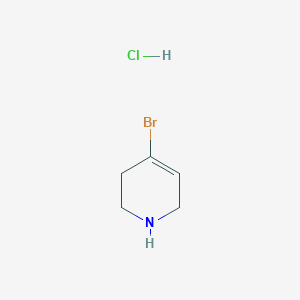

![2-[[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2606714.png)

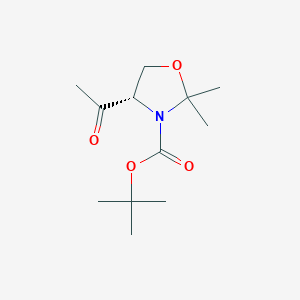

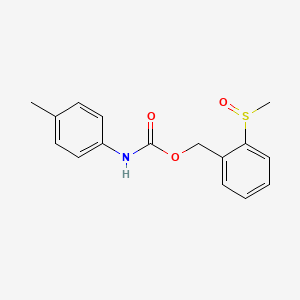

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B2606715.png)

![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2606721.png)